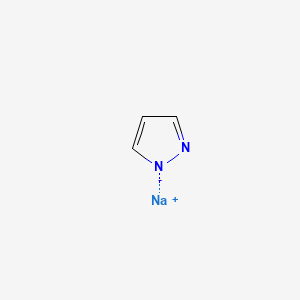

1H-Pyrazole, sodium salt

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

40958-82-5 |

|---|---|

Molecular Formula |

C3H3N2Na |

Molecular Weight |

90.06 g/mol |

IUPAC Name |

sodium;pyrazol-2-ide |

InChI |

InChI=1S/C3H3N2.Na/c1-2-4-5-3-1;/h1-3H;/q-1;+1 |

InChI Key |

UBXSXHIFPINFKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[N-]N=C1.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrazole, Sodium Salt and Derived Pyrazolate Species

Direct Synthesis Routes for 1H-Pyrazole, Sodium Salt

The direct synthesis of this compound, a key intermediate in various chemical processes, is primarily achieved through two straightforward and efficient methods: deprotonation of the parent 1H-pyrazole and salt metathesis reactions.

Deprotonation Reactions of 1H-Pyrazole Precursors

The most common and direct method for the synthesis of this compound is through the deprotonation of 1H-pyrazole. Pyrazole (B372694) is a weak acid, and its N-H proton can be readily removed by a strong base to form the corresponding pyrazolate anion. mdpi.com This reaction is typically carried out by treating 1H-pyrazole with a sodium-containing base.

A study on a pyrazole derivative, 1H-Pyrazole-1-carboxylic acid, 4,5-dihydro-5-phenyl-, sodium salt, highlights that its synthesis involves the reaction of the parent carboxylic acid with sodium hydroxide (B78521) or other sodium salts. ontosight.ai Similarly, the deprotonation of 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole with a suitable base leads to the formation of the corresponding salt, where the pyrazole proton is preferentially removed due to its higher acidity. uni-muenchen.de

In a different context, the deprotonation of a pincer-type pyrazole complex was achieved using an equimolar amount of a base, resulting in a pyrazole–pyrazolato complex. mdpi.com This demonstrates the general applicability of deprotonation for generating pyrazolates from their corresponding protic pyrazole precursors. For instance, treating a pyrazole compound with potassium tert-butoxide (KOtBu) can generate the corresponding potassium salt. nih.gov

Salt Metathesis Approaches

Salt metathesis, also known as double displacement, is another viable route for the synthesis of pyrazolate salts, including the sodium salt. wikipedia.org This method involves the exchange of ions between two different salts. In the context of pyrazolate synthesis, a common approach is to react a pyrazole-containing compound with a sodium salt, leading to the formation of the desired sodium pyrazolate and a byproduct that can be easily separated.

For example, the synthesis of a scandium pyrazolate complex was attempted via a salt-metathesis protocol involving the reaction of ScCl₃(thf)₃ with potassium dimethyl pyrazolate (KpzMe₂). rsc.orgrsc.org Although this specific reaction was unsuccessful in producing the homoleptic scandium complex, it illustrates the general strategy. A more successful application of this method is the synthesis of donor-stabilized Sc(pzᵗBu₂)₃(thf) from scandium chloride and KpzᵗBu₂. rsc.org

Furthermore, salt metathesis has been employed to synthesize aluminum and gallium pyrazolates. For instance, the reaction of AlCl₃ with KpzⁱPr₂ yielded the homoleptic bimetallic complex [Al(pzⁱPr₂)₃]₂. rsc.org This technique is particularly useful for creating metal-organic frameworks (MOFs), where a template framework can be subjected to post-synthetic metal metathesis to introduce different metal ions. nih.gov

General Synthetic Strategies for Substituted Pyrazole Ligands

Substituted pyrazoles are a crucial class of heterocyclic compounds that serve as precursors for a wide array of pyrazolate species. hilarispublisher.com Their synthesis has been extensively studied, leading to the development of various methodologies, including cycloaddition and condensation reactions, transition metal-free pathways, and modern microwave-assisted techniques.

Cycloaddition Reactions and Condensation Methodologies

One of the most fundamental and widely used methods for constructing the pyrazole ring is through [3+2] cycloaddition reactions. This typically involves the reaction of a 1,3-dipole with a dipolarophile. A classic example is the reaction of nitrile imines, often generated in situ from hydrazonoyl chlorides, with alkynes or alkyne surrogates. nih.govrsc.org This approach allows for the regioselective synthesis of polysubstituted pyrazoles. nih.gov For instance, a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been developed for the regioselective synthesis of polysubstituted pyrazoles. acs.org Similarly, a potassium carbonate-mediated [3+2] cycloaddition of hydrazonoyl chlorides with cinnamic aldehydes provides access to multi-substituted pyrazoles under mild conditions. rsc.org

Condensation reactions represent another cornerstone of pyrazole synthesis. hilarispublisher.com The most prevalent method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comthieme-connect.comrsc.org This approach is highly versatile and can be catalyzed by various agents, including copper catalysts, which allow the reaction to proceed at room temperature under acid-free conditions. thieme-connect.com The reaction of 1,3-diketones with arylhydrazines is a notable example that efficiently produces 1-aryl-3,4,5-substituted pyrazoles. mdpi.com

Multicomponent reactions, which combine three or more starting materials in a single step, have also emerged as a powerful tool for the synthesis of highly substituted pyrazoles. rsc.org These reactions offer high atom economy and operational simplicity. For example, a one-pot, three-component procedure involving the condensation of aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes has been reported. organic-chemistry.org

Transition Metal-Free Synthetic Pathways

In recent years, there has been a significant push towards the development of more environmentally friendly and cost-effective synthetic methods. Transition metal-free synthesis of pyrazoles aligns with these goals by avoiding the use of often toxic and expensive metal catalysts. acs.orgrsc.orgrsc.org

One such approach involves the use of molecular iodine as a promoter for the synthesis of sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates under mild conditions. acs.org Another method utilizes calcium carbide as an acetylide source to react with N-tosylhydrazones, affording various substituted pyrazoles in good yields. rsc.org This transformation proceeds through a [3 + 2] cycloaddition followed by a tandfonline.comtandfonline.com-sigmatropic rearrangement. rsc.org

Furthermore, a multicomponent approach for the regioselective synthesis of highly substituted N-alkylpyrazoles has been developed through the 1,6-addition of in situ generated pyrazole to para-quinone methides. nih.gov The synthesis of pyrazoles from sulfonyl hydrazones and benzyl (B1604629) acrylate (B77674) has also been achieved under transition-metal-free conditions via a [3+2] cycloaddition reaction. rsc.org These methods highlight the growing trend towards sustainable and efficient pyrazole synthesis.

Microwave-Assisted and Solvent-Free Preparations

To further enhance the efficiency and green credentials of pyrazole synthesis, microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions have been increasingly adopted. tandfonline.comtandfonline.com MAOS can significantly reduce reaction times, improve yields, and minimize the use of hazardous solvents compared to conventional heating methods. tandfonline.comacs.orgscielo.br

Several studies have demonstrated the successful application of microwave irradiation in the synthesis of pyrazole derivatives. For instance, the condensation of chalcones with thiosemicarbazide (B42300) in ethanol (B145695) under microwave irradiation provides an effective and green route to 1-thiocarbamoyl-4,5-dihydro-1H-pyrazoles. scielo.br Another example is the microwave-assisted synthesis of dihydro-pyrazole hybrids from substituted dibenzalacetones and hydrazines. mdpi.com

Solvent-free synthesis offers another environmentally benign alternative. tandfonline.comjetir.org These reactions are often carried out by grinding the reactants together, sometimes in the presence of a catalyst. For example, a green and efficient method for the synthesis of pyrazole derivatives involves the reaction of various starting materials in the presence of tetrabutylammonium (B224687) bromide at room temperature under solvent-free conditions. tandfonline.comtandfonline.com Similarly, the synthesis of pyrano[2,3-c]pyrazoles has been achieved under solvent-free conditions using an ionic liquid as a catalyst. jetir.org A solvent-free, microwave-assisted approach has also been described for the ring-opening reactions of phenyl glycidyl (B131873) ether with pyrazoles. mdpi.com

Preparation of Pyrazolate-Stabilized Metal Hydride Complexes

The synthesis of metal hydride complexes stabilized by pyrazolate and its derivatives, such as tris(pyrazolyl)borate and bis(pyrazolyl)methane ligands, involves several strategic approaches. These methods leverage the unique coordinating properties of the pyrazolate moiety to assemble well-defined molecular structures, including large alkali metal hydride clusters and transition metal complexes. Key synthetic routes include the reaction of metal precursors with pyrazolate salts and hydride sources, and the oxidative addition of a pyrazole's N-H bond across a metal center.

A significant strategy for creating pyrazolate-stabilized alkali metal hydride complexes is a "bottom-up" assembly process. This method has been successfully employed to synthesize large, well-defined lithium hydride (LiH) cluster compounds. nih.gov The process involves reacting mixtures of alkyl lithium, lithium pyrazolate, and silanes within hydrocarbon solutions. nih.gov This approach has yielded anionic and neutral lithium hydride clusters with inorganic cores reaching the nanometer scale, where substituted pyrazolate ligands occupy corner and edge positions of the cluster. nih.gov

A similar principle has been applied to the synthesis of the first structurally characterized molecular sodium hydride complex. rsc.org The reaction of a sterically demanding sodium pyrazolate complex with n-butylsodium and diphenylsilane (B1312307) resulted in the formation of a complex with the formula [(pz)₆Na₇H], where 'pz' represents the 3,5-di-tert-butylpyrazolate anion. rsc.org The synthesis of the sodium pyrazolate precursor itself can be achieved by reacting the corresponding pyrazole with either sodium bis(trimethylsilyl)amide or sodium hydride. rsc.org

Table 1: Synthesis of Pyrazolate-Stabilized Alkali Metal Hydride Complexes

| Metal | Pyrazolate Precursor | Other Reagents | Product | Reference |

|---|---|---|---|---|

| Lithium | Lithium pyrazolates | Alkyl lithium, Silanes | Nanometer-sized LiH clusters (e.g., [(pz)₁₂Li₃₇H₂₆]⁻) | nih.gov |

| Sodium | [Na(pz)]* | n-Butylsodium, Diphenylsilane | [(pz)₆Na₇H] | rsc.org |

Note: pz = 3,5-di-tert-butylpyrazolate

For transition metals, a distinct synthetic pathway involves the oxidative addition of the N-H bond of a pyrazole ligand to a metal center. This has been demonstrated in the synthesis of new rhodium(III) hydrido-pyrazolate complexes. The reaction of tetrakis(triphenylphosphine)rhodium(I) hydride with various pyrazoles leads to the formation of stable dihydrido-pyrazolate complexes. acs.org In these products, the rhodium(III) center is typically in an octahedral geometry, coordinated by two triphenylphosphine (B44618) ligands, two hydrides, and a hydrogen-bond-stabilized pyrazole-pyrazolate ligand system. acs.org

Table 2: Synthesis of Rhodium(III) Hydrido-Pyrazolate Complexes via Oxidative Addition

| Rhodium Precursor | Pyrazole Reactant | Product | Reference |

|---|---|---|---|

| [Rh(PPh₃)₄H] | Pyrazole (Hpz) | [Rh(PPh₃)₂(Hpz)(pz)(H)₂] | acs.org |

| [Rh(PPh₃)₄H] | 3,5-Dimethylpyrazole (B48361) (Hdmnpz) | [Rh(PPh₃)₂(Hdmnpz)(dmnpz)(H)₂] | acs.org |

| [Rh(PPh₃)₄H] | 3,5-bis(carbomethoxy)pyrazole (Hdcmpz) | [Rh(PPh₃)₂(dcmpz)(H)] | acs.org |

Furthermore, pyrazolate-type ligands like the tris(pyrazolyl)borate (Tp) can be used to stabilize metal complexes that are subsequently converted to hydrides. For instance, a tungsten-indane complex bearing a Tp ligand, Et₄N[TpW(CO)₃(InBr₃)], was found to react with water to yield the hydrido complex TpW(CO)₃H, demonstrating the cleavage of the W-In bond and formation of a W-H bond. mdpi.com

Coordination Chemistry of the Pyrazolate Anion

Fundamental Coordination Modes of the Pyrazolate Ligand

The pyrazolate anion is recognized for its coordinative flexibility, capable of binding to metal centers in several distinct ways. uninsubria.itnii.ac.jp These modes range from simple terminal binding to complex multi-center bridging.

Monodentate N-Coordination

In its simplest form, the pyrazolate anion can act as a monodentate ligand, where it binds to a single metal center through one of its nitrogen atoms (η¹-coordination). researchgate.netuninsubria.it While this mode is less common than bridging, as the anion typically favors linking multiple metal centers, it is a crucial feature in the synthesis of certain heterometallic species. uninsubria.it Monodentate coordination is often observed when the other nitrogen atom is sterically hindered or when the metal center is coordinatively saturated by other ligands. uninsubria.itacs.org For instance, in some palladium and platinum complexes, pyrazolate can act as a terminal ligand. rsc.org

Bidentate Chelation through Nitrogen Atoms

The pyrazolate anion can also exhibit bidentate chelation, where both nitrogen atoms bind to the same metal center. This is referred to as an endo-bidentate coordination mode. researchgate.netuninsubria.it This type of interaction is relatively rare but has been established, for example, in complexes involving lanthanide ions. mdpi.com The geometry of the pyrazolate ring makes chelation to a single metal center less favorable than bridging two separate metal centers. However, this mode is a key feature in certain catalytic and materials science applications where a specific metal-ligand geometry is required. cymitquimica.comrsc.org

Bridging Coordination Modes (e.g., μ-η¹:η¹, μ-η²:η¹, μ₃-η¹:η²:η¹, μ₃-η²:η²:η¹)

The most prevalent role of the pyrazolate anion in coordination chemistry is as a bridging ligand, linking two or more metal centers in an exo-bidentate fashion. researchgate.netuninsubria.it This bridging capability leads to the formation of a diverse array of dinuclear, polynuclear, and cluster compounds. The notation for these bridging modes describes how the ligand connects to the metal atoms.

μ-η¹:η¹: In this common mode, each nitrogen atom of the pyrazolate ring binds to a different metal center, forming a simple bridge. This is seen in numerous dimeric structures, such as [Rh(μ-3,5-Me₂pz)(CO)₂]₂. cdnsciencepub.com A molecular structure of a lithium pyrazolate dimer shows the pyrazolate ligands coordinated in a μ-η¹:η¹ fashion to two Li ions. researchgate.net

μ-η²:η¹: This mode involves one nitrogen atom binding to one metal while the entire N-N unit coordinates to a second metal center. This has been observed in lithium pyrazolate aggregates, such as an Et₂O-solvated tetrameric complex, [Li₄(Me₂pz)₄(OEt₂)₄], which is bridged entirely with μ-η²:η¹-pyrazolate bonding. researchgate.net

μ₃-η¹:η²:η¹ and μ₃-η²:η²:η¹: Pyrazolate ligands can also bridge three metal centers (μ₃). These more complex modes are found in higher nuclearity clusters. For example, a hexanuclear lithium complex, [Li₆(Me₂pz)₆(tmeda)₂], displays four different coordination modes, including μ₃-η¹:η²:η¹ and μ₃-η²:η²:η¹. researchgate.net Similarly, a sodium pyrazolate polymer features unusual coordination modes including μ₃-η²:η²:η¹. researchgate.net

Pyrazolate Complexes with Alkali and Alkaline Earth Metals

Pyrazolate salts of alkali metals, such as lithium and sodium pyrazolate, are frequently used as reagents to transfer pyrazolyl groups to other metals. researchgate.net However, the structures of these alkali metal pyrazolates themselves are of significant interest, often forming complex aggregates. researchgate.netsyr.edu

Lithium Pyrazolate Aggregates

Lithium pyrazolates are well-known to form various aggregates in the solid state and in solution. researchgate.net The degree of aggregation is influenced by the substituents on the pyrazolate ring and the presence of coordinating solvents.

Dimers and Tetramers: The reaction of nBuLi with 3,5-diphenylpyrazole (B73989) (Ph₂pzH) in Et₂O yields a dimeric complex, [Li(Ph₂pz)(OEt₂)]₂. researchgate.net In contrast, using a bulkier substituent like 3,5-di-tert-butylpyrazole can lead to tetrameric, cubane-like clusters such as [((tBu₂pz)Li)₄]. researchgate.net

Larger Clusters: Even larger aggregates have been characterized. For example, oxo-centered cage complexes like [(tBu₂pz)₆Li₈O] have been isolated as by-products. researchgate.net Furthermore, nanometer-sized lithium hydride clusters stabilized by pyrazolate ligands, such as [(pz)₁₂Li₃₇H₂₅] (where pz = 3,5-di-tert-butylpyrazolate), have been synthesized and structurally characterized. researchgate.netrsc.org

Solution Behavior: NMR studies on these aggregates, such as the [Li(Ph₂pz)(OEt₂)]₂ dimer, suggest that similar aggregated structures are maintained in solution. researchgate.net The study of lithium enolate aggregation has shown that mixtures can form homo- and heteroaggregated tetramers. nih.gov

Below is a data table summarizing some reported lithium pyrazolate aggregates.

| Formula | Type of Aggregate | Key Features |

| [Li(Ph₂pz)(OEt₂)]₂ | Dimer | μ-η²:η¹ lithium-pyrazolate binding; four-coordinate lithium atoms. researchgate.net |

| [((tBu₂pz)Li)₄] | Tetramer | Cubane-like cluster structure. researchgate.net |

| [Li₄(Me₂pz)₄(OEt₂)₄] | Tetramer | Bridged entirely with μ-η²:η¹-pyrazolate bonding. researchgate.net |

| [Li₆(Me₂pz)₆(tmeda)₂] | Hexanuclear Cluster | Contains four different coordination modes, including μ₃-η¹:η²:η¹ and μ₃-η²:η²:η¹. researchgate.net |

| [(tBu₂pz)₆Li₈O] | Oxo-centered Cage | An M₈ cage complex isolated as a by-product. researchgate.net |

Sodium Pyrazolate Complexes

Sodium pyrazolate complexes also exhibit a rich structural chemistry, forming aggregates that range from tetrameric clusters to extended polymeric chains. researchgate.netresearchgate.net

Polymeric Chains: The reaction between sodium metal and 3,5-di-tert-butylpyrazole (tBu₂pzH) at elevated temperatures can produce a polymeric structure, [Na(tBu₂pz)]n. researchgate.net This compound is composed of independent chains with unusual and complex bridging modes, resulting in five-, six-, and seven-coordinate sodium atoms. researchgate.net The simpler [Na(Me₂pz)] also forms a 1D chain structure. researchgate.net

Cubane (B1203433) Structures: A tetrameric cluster, [Na(Ph₂pz)(thf)]₄, displaying a distorted cubane structure, was prepared from the reaction of Na{N(SiMe₃)₂} with 3,5-diphenylpyrazole. researchgate.net In this structure, all sodium atoms are five-coordinate. researchgate.net

Hydride Complexes: A notable development is the synthesis of the first structurally characterized molecular sodium hydride complex, [(pz)₆Na₇H] (where pz = 3,5-di-tert-butylpyrazolate), which was formed from a sterically demanding sodium pyrazolate complex. rsc.orgrsc.org

Complex Aggregates: Reaction of NaH with a solution containing europium, a β-diketone (BTA), and 2-(3-pyrazolyl)pyridine (pypzH) unexpectedly yielded a europium-free tetrasodium (B8768297) complex, [Na₄(pypzH)₂(μ₄-BTA)₂(μ₂-BTA)₂]. This structure features a central {Na₄O₆} core with highly irregular coordination environments for the sodium ions. mdpi.comresearchgate.net

A summary of representative sodium pyrazolate complexes is provided in the table below.

| Formula | Type of Structure | Key Features |

| [Na(tBu₂pz)]n | 1D Polymer | Composed of independent chains with μ₃-η⁵:η²:η², μ₃-η⁵:η²:η¹, and μ₃-η⁴:η²:η¹ coordination modes. researchgate.net |

| [Na(Ph₂pz)(thf)]₄ | Tetramer | Distorted cubane structure with five-coordinate sodium atoms. researchgate.net |

| [(tBu₂pz)₆(OH)Na₇] | Heptanuclear Cluster | A complex cluster formed from the reaction of 3,5-di-tert-butylpyrazole with elemental sodium. researchgate.net |

| [(pz)₆Na₇H] | Heptanuclear Hydride Cluster | The first structurally characterized molecular sodium hydride complex stabilized by pyrazolate ligands. rsc.orgrsc.org |

| [Na₄(pypzH)₂(BTA)₄] | Tetranuclear Aggregate | Contains a central {Na₄O₆} core with both {NaN₂O₃} and {NaO₆} coordination environments. mdpi.comresearchgate.net |

Pyrazolate Complexes with Transition Metals

The pyrazolate anion readily forms stable complexes with a wide array of transition metals. These complexes exhibit diverse structures, from simple mononuclear species to intricate polynuclear clusters and extended networks. The electronic and steric properties of the substituents on the pyrazole (B372694) ring play a crucial role in determining the final structure and reactivity of the resulting metal complex.

First-row transition metals form a variety of pyrazolate complexes with interesting structural and magnetic properties.

Copper: Copper(I) and copper(II) pyrazolate complexes are extensively studied. Copper(I) pyrazolates often form trinuclear or tetranuclear clusters. uta.eduacs.orgrsc.org For instance, trinuclear copper(I) complexes with fluorinated pyrazolates, such as {[3,5-(CF3)2Pz]Cu}3, are known to be excellent catalysts for azide-alkyne cycloaddition reactions. uta.edursc.org Tetranuclear copper(I) pyrazolates, like {[3,5-(t-Bu)2Pz]Cu}4, also show high catalytic activity. rsc.org Copper(II) pyrazolate complexes can form polynuclear structures, including tetranuclear and hexanuclear metallamacrocycles. rsc.org For example, reacting copper(II) acetate (B1210297) with 1H-pyrazole-3,5-dicarboxylic acid dimethyl ester can yield a tetranuclear complex, [{Cu2(μ-OAc)2}2(μ-dcmpz)2(μ-OAc)2], or a hexanuclear complex, [{Cu(μ-dcmpz)}2(μ-OMe)2]3, depending on the reaction temperature. rsc.org Trinuclear copper(II) complexes with a [Cu3(µ3-OH)(µ-pz)3]2+ core are also common. fiu.edu

Nickel: Nickel(II) complexes with pyrazolate-based dinucleating ligands have been synthesized and investigated for their potential in olefin polymerization. uni-konstanz.de These complexes, such as [LNi2Br3]x, can form oligonuclear structures. uni-konstanz.de The steric bulk of the substituents on the pyrazolate ligand influences the catalytic activity of these nickel complexes. uni-konstanz.de

Manganese: Manganese(II) can form both mononuclear and binuclear complexes with pyrazolate-containing ligands. researchgate.net For example, the reaction of manganese(II) acetate with pyrazole can lead to the formation of a polymeric complex, {Mn(µ-OOCMe)2(Hpz)2}n. researchgate.net Heterodinuclear Mn/Ni complexes bridged by a pyrazolate have also been synthesized, where a CpMn(CO) fragment is linked to a nickel(II) center. uni-konstanz.de Additionally, manganese(I) carbonyl complexes with 3-(2-pyridyl)pyrazole ligands have been prepared. mdpi.com

Cobalt and Zinc: While less extensively detailed in the provided context, the general principles of pyrazolate coordination suggest that cobalt and zinc also form a range of complexes. For instance, zinc acetate reacts with cymantrene (B8566760) carboxylic acid and 3,5-dimethylpyrazole (B48361) to form a binuclear pyrazolate-bridged complex. researchgate.net

Table 1: Examples of First-Row Transition Metal Pyrazolate Complexes

| Metal | Complex Formula | Structural Features | Reference(s) |

|---|---|---|---|

| Copper(I) | {[3,5-(CF3)2Pz]Cu}3 | Trinuclear ring | uta.edursc.org |

| Copper(I) | {[3,5-(t-Bu)2Pz]Cu}4 | Tetranuclear cluster | rsc.org |

| Copper(II) | [{Cu2(μ-OAc)2}2(μ-dcmpz)2(μ-OAc)2] | Tetranuclear | rsc.org |

| Copper(II) | [{Cu(μ-dcmpz)}2(μ-OMe)2]3 | Hexanuclear metallamacrocycle | rsc.org |

| Nickel(II) | [LNi2Br3]x | Oligonuclear | uni-konstanz.de |

| Manganese(II) | {Mn(µ-OOCMe)2(Hpz)2}n | Polymeric chain | researchgate.net |

| Manganese(I) | [(OC)3Mn(Br)(2-PyPzRH)] | Mononuclear | mdpi.com |

| Zinc(II) | Zn2(μ-dmpz)2(Hdmpz)2[...]2 | Binuclear | researchgate.net |

Pyrazolate complexes of second- and third-row transition metals are also well-documented, often exhibiting unique reactivity and structural motifs.

Palladium: Palladium(II) forms pyrazolate-bridged bimetallic complexes with pyrazole/imine dinucleating ligands, such as LPd2Cl3. uni-konstanz.de These complexes feature square-planar metal centers. uni-konstanz.de Palladium(II) pyrazolate coordination polymers, like [Pd(μ-Pz)2]n, have also been synthesized and characterized. akjournals.com The thermal stability of these polymers is influenced by the substituents on the pyrazolate ring. akjournals.com Heteropolynuclear complexes containing both palladium and other metals like silver or gold, such as [Pd2M'2(μ-pz)6] (M' = Ag, Au), have been prepared. nih.gov

Osmium: Osmium can form pyrazolate complexes in various oxidation states. Reaction of Os3(CO)12 with a fluorinated pyrazole can yield a triosmium complex, Os3(CO)10(3,5-(CF3)2-pz)(μ-H), which can be converted to a diosmium complex, [Os(CO)3(3,5-(CF3)2-pz)]2. rsc.org These complexes have been explored as precursors for chemical vapor deposition of osmium thin films. rsc.org Osmium(IV) and Osmium(VI) nitrido complexes containing pyrazolate ligands have been synthesized and show potential as anticancer agents. nih.govsemanticscholar.orgmdpi.comtandfonline.com For example, the complex Na[OsVI(N)(tpm)2] (tpm = [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol) has shown anticancer activity. semanticscholar.orgmdpi.com

Ruthenium: Although specific examples are not detailed in the provided search results, ruthenium, being in the same group as osmium, is known to form a wide range of pyrazolate complexes with applications in catalysis and medicine. mdpi.com

Niobium and Tantalum: Information on niobium and tantalum pyrazolate complexes was not present in the provided search results.

Coinage metals readily form cyclic pyrazolate complexes, often referred to as metallacycles, with the general formula (pzM)n where n can be 2, 3, 4, 5, or 6. mdpi.comresearchgate.net These complexes are of interest for their luminescence, catalytic activity, and supramolecular chemistry. uta.edumdpi.com

Copper(I): As mentioned previously, copper(I) pyrazolates typically form trinuclear and tetranuclear species. acs.orgrsc.org Trinuclear complexes like {[3,5-(CF3)2Pz]Cu}3 exhibit bright phosphorescence. acs.orgnih.gov The substituents on the pyrazolate ligand significantly affect the supramolecular structure and photophysical properties of these complexes. acs.orgnih.gov

Silver(I): Silver(I) pyrazolates also commonly form trinuclear complexes, such as {[3-(CF3)Pz]Ag}3, which can be synthesized by reacting the pyrazole with silver(I) oxide. acs.org These trinuclear units can further assemble through argentophilic (Ag···Ag) interactions. acs.org Tetranuclear silver(I) pyrazolate adducts can be formed by reacting trinuclear silver(I) pyrazolates with other ligands. mdpi.com The reaction of {[3,5-(CF3)2Pz]Ag}3 with 4-(2-pyridyl)pyrimidine leads to a coordination polymer containing saddle-shaped {[3,5-(CF3)2Pz]Ag}4 units. rsc.org

Gold(I): Gold(I) pyrazolates typically form trinuclear complexes, [Au(µ-pz)]3, which can assemble into "dimers of trimers" through aurophilic (Au···Au) interactions. acs.orgresearchgate.net Tetranuclear gold(I) pyrazolate clusters, such as (dppm)2Au4(3,5-Ph2Pz)22, have also been synthesized and are luminescent. unirioja.es The oxidation of trinuclear gold(I) pyrazolates can lead to mixed-valence Au(I)/Au(III) or fully oxidized Au(III) complexes. rsc.org

Table 2: Common Nuclearities of Coinage Metal Pyrazolate Complexes

| Metal | Common Nuclearities (n in (pzM)n) | Key Features | Reference(s) |

|---|---|---|---|

| Copper(I) | 3, 4 | Catalytic activity, luminescence | uta.eduacs.orgrsc.org |

| Silver(I) | 3, 4 | Argentophilic interactions, formation of coordination polymers | acs.orgmdpi.comrsc.org |

| Gold(I) | 3, 4, 6 | Aurophilic interactions, luminescence, mixed-valence states | acs.orgunirioja.esrsc.org |

Pyrazolate Complexes with Lanthanide and Actinide Metals

The coordination chemistry of pyrazolates extends to the f-block elements.

Lanthanides: Lanthanide(III) ions form complexes with pyrazolate ligands, often featuring η2-coordination of the pyrazolate ring. iucr.org For example, lanthanum(III) forms the complex [La(C15H11N2)3(C4H8O)3] with 3,5-diphenylpyrazolate. iucr.org Lanthanide complexes with functionalized pyrazolates, such as (pyrazol-1-yl)acetic acid, have been synthesized and can form one-dimensional coordination polymers. nih.gov Homoleptic lanthanide pyrazolate complexes have also been prepared through high-temperature, solvent-free reactions. jcu.edu.au In some cases, the pyrazolate ligand can exhibit η5-bonding, similar to a cyclopentadienyl (B1206354) ligand. jcu.edu.au

Actinides: Uranium(III) forms homoleptic trischelate complexes with pyrazolate ligands. acs.org The magnetic properties of these complexes are influenced by the nature of the ligand, with comparisons made to isomeric N-heterocyclic carbene complexes. acs.org

Supramolecular Assembly and Coordination Polymers Based on Pyrazolate Ligands

The bridging nature of the pyrazolate ligand is fundamental to the construction of supramolecular assemblies and coordination polymers.

Trinuclear coinage metal pyrazolate complexes, particularly those of copper(I) and silver(I), serve as building blocks for larger structures. acs.orgmdpi.comunt.edu These trinuclear units can interact through weak forces like metallophilic (metal-metal) interactions, π-stacking, and hydrogen bonds to form dimers, chains, and other extended architectures. acs.orgmdpi.comunt.edu For example, trinuclear copper(II) pyrazolate units can assemble into one-dimensional polymers through weak Cu-(µ-Cl) or Cu-(µ-N3) interactions. mdpi.com

The reaction of trinuclear silver(I) pyrazolates with bidentate N-heterocycles can lead to the formation of coordination polymers. rsc.org A polynuclear silver(I) complex, [Ag(μ-L1Clpz)]n, with a 1-D zig-zag structure has been synthesized, demonstrating how pyrazolates can link metal centers into extended chains. nih.gov These polymeric structures can exhibit different physicochemical properties compared to their discrete multinuclear analogues. nih.gov

Structural Elucidation of Pyrazolate Containing Compounds

Advanced Crystallographic Investigations

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of pyrazolate-containing compounds in the solid state. These investigations reveal precise details about bond lengths, bond angles, coordination geometries, and intermolecular interactions, which collectively define the material's properties.

Single-crystal X-ray diffraction has been instrumental in elucidating the structures of numerous discrete, or molecular, complexes where a small number of metal centers are bridged by pyrazolate ligands. These studies show that pyrazolate anions frequently act as bridging ligands between metal ions, leading to the formation of cyclic oligomers.

Alkali-metal pyrazolates, for instance, exhibit a tendency to form such discrete assemblies. The tetrameric cluster [Na(Ph₂pz)(thf)]₄ was prepared by treating 3,5-diphenylpyrazole (B73989) with Na(N(SiMe₃)₂) in THF. monash.edu Its X-ray analysis revealed a distorted cubane (B1203433) structure. monash.edu A related lithium complex, [Li(Ph₂pz)(OEt₂)]₂, was found to be a dimer featuring a μ-η²:η¹ lithium-pyrazolato binding mode where both lithium atoms are four-coordinate. monash.edu

Complexes with coinage metals also commonly form discrete cyclic structures. A well-known example is the trinuclear silver(I) complex, [Ag(3,5-Ph₂pz)₃], which features a nine-membered ring. mdpi.com Gold(I) can form similar cyclic trimers, such as [Au₃(μ-L)₃], as well as cyclic tetramers like [Au₄(μ-L)₄], depending on the crystallization conditions. nih.gov The tetrameric gold cluster possesses an approximately planar Au₄ core with pyrazolate ligands alternating above and below the plane. nih.gov These structures are stabilized by the bridging pyrazolate ligands, which hold the metal centers in close proximity.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| [Na(Ph₂pz)(thf)]₄ | Not Specified | Not Specified | Distorted cubane structure | monash.edu |

| [Li(Ph₂pz)(OEt₂)]₂ | Not Specified | Not Specified | Dimeric; μ-η²:η¹ Li-pz binding | monash.edu |

| [Ag(3,5-Ph₂pz)₃] | Not Specified | Not Specified | Trinuclear cyclic complex | mdpi.comacs.org |

| [Au₃(μ-L)₃] | Trigonal | R-3 | Planar, equilateral Au₃ core | nih.gov |

| [Cu(dmpz)]₃ | Not Specified | Not Specified | Trimeric nature confirmed by X-ray | uninsubria.it |

In addition to forming discrete molecules, the pyrazolate anion's ability to bridge two metal centers allows for the construction of one-, two-, or three-dimensional coordination polymers. The nature of the metal, the substituents on the pyrazole (B372694) ring, and the reaction conditions all influence the final structure.

An early study suggested that silver(I) pyrazolato complexes could exist as a polymeric 1-D chain of [Ag(pz)]ₙ. mdpi.com More recently, a polynuclear silver(I) complex, [Ag(μ-L1Clpz)]ₙ, was synthesized and shown to form a 1-D zig-zag structure. mdpi.com Similarly, the compound [Na(tBu₂pz)]ₙ was obtained from the reaction of sodium metal and 3,5-di-tert-butylpyrazole, forming a polymeric structure composed of two independent chains with unusual and complex coordination modes. monash.edu

Copper(II) pyrazolate, [Cu(pz)₂]ₓ, forms infinite double-bridged polymeric chains where the copper atom has a distorted tetrahedral coordination geometry. cdnsciencepub.com The nuclearity of these systems is heavily influenced by the substituents on the pyrazolate ligand. For example, while 3,5-dimethylpyrazolate forms a trimeric copper(I) complex, the less sterically hindered pyrazolate anion can lead to polymeric structures. uninsubria.it These extended structures are a testament to the pyrazolate ion's versatility as a building block in supramolecular chemistry.

| Compound | Dimensionality | Key Structural Feature | Metal Coordination | Reference |

|---|---|---|---|---|

| [Na(tBu₂pz)]ₙ | 1D | Two independent polymeric chains | Five-, six-, and seven-coordinate Na | monash.edu |

| [Ag(μ-L1Clpz)]ₙ | 1D | Zig-zag chain structure | Not Specified | mdpi.com |

| [Cu(pz)₂]ₓ | 1D | Infinite double-bridged chains | Distorted tetrahedral Cu(II) | cdnsciencepub.com |

| [Co(pz*)₂]ₓ | 1D | Assumed double pyrazolate bridges | Pseudo-tetrahedral Co(II) | cdnsciencepub.com |

In many pyrazolate-bridged clusters, particularly those of d¹⁰ coinage metals (Cu, Ag, Au), the distances between metal centers are often shorter than the sum of their van der Waals radii, indicating the presence of metallophilic interactions. These weak, attractive forces play a significant role in stabilizing the cluster's structure and can influence its photophysical properties.

Single-crystal X-ray diffraction is essential for quantifying these interactions by providing precise metal-metal distances. In a rhombical tetranuclear copper(I) complex, a short intramolecular Cu···Cu contact of 2.8212(10) Å was observed. nih.gov In a mixed-metal cluster, [Ag₂Au₄(μ₃-L)₄][BF₄]₂, the Ag···Au distances were found to be in the range of 2.9344(12)–2.9346(10) Å, which is typical for metallophilic bonding. nih.govacs.org The Au···Au distances within the same cluster were measured at 3.1645(6)–3.1878(7) Å. nih.govacs.org Another complex exhibited a significant aurophilic interaction with a Au···Au distance of 2.9483(4) Å. nih.govacs.org Even in polymeric structures, such interactions can be observed; the 1-D zig-zag chain of [Ag(μ-L1Clpz)]ₙ features intramolecular Ag···Ag interactions of 3.39171(17) Å. mdpi.com

| Interaction | Compound Type | Distance (Å) | Reference |

|---|---|---|---|

| Cu···Cu | Rhombical tetranuclear Cu(I) complex | 2.8212(10) | nih.gov |

| Au···Au | Butterfly Cu₂Au₂ core | 2.9483(4) | nih.govacs.org |

| Ag···Au | Ag₂Au₄ cluster | 2.9344(12) – 2.9346(10) | nih.govacs.org |

| Au···Au | Ag₂Au₄ cluster | 3.1645(6) – 3.1878(7) | nih.govacs.org |

| Ag···Ag | Trinuclear Ag(I) complex | 3.306(2) – 3.496(2) | mdpi.com |

| Ag···Ag | 1-D Ag(I) coordination polymer | 3.39171(17) | mdpi.com |

Spectroscopic Characterization Techniques

While crystallography provides a static picture of the solid state, spectroscopic techniques offer invaluable information about the structure and dynamics of pyrazolate-containing compounds in both solid and solution phases.

Multinuclear NMR spectroscopy is a powerful tool for characterizing pyrazolate complexes. In solution, ¹H and ¹³C NMR spectra provide information about the chemical environment of the pyrazolate ligand. cdnsciencepub.comacs.org For instance, in ¹H NMR, the proton at the 4-position of the pyrazole ring typically appears as a triplet, while the protons at the 3- and 5-positions appear as a doublet. researchgate.net Upon complexation, these signals can shift, providing evidence of metal-ligand interaction. researchgate.netnsf.gov

Variable-temperature ¹H NMR studies can reveal dynamic processes in solution. acs.org For example, studies on certain oligonuclear copper(I) pyrazolates showed that they form two types of oligomers (a tetramer and a trimer) that slowly equilibrate at room temperature. nih.gov Solid-state NMR, often using the Cross-Polarization/Magic Angle Spinning (CP/MAS) technique, provides structural information that is complementary to X-ray diffraction data. cdnsciencepub.comacs.orgnih.gov It is particularly useful for characterizing microcrystalline or amorphous materials and can help determine the tautomeric form of the pyrazole ring in the solid state. cdnsciencepub.comnih.gov

The versatility of NMR extends to various other nuclei. ¹⁵N and ¹⁰⁹Ag chemical shifts have been determined for trinuclear silver(I) complexes of pyrazolate ligands. nih.gov Other nuclei like ¹⁹F, ¹¹B, and even ⁶⁷Zn have been used to probe the structure of specific pyrazolylborate and other related complexes. nih.govnih.govacs.org

| Nucleus | Compound/System | Technique | Observed Chemical Shifts (δ, ppm) or Finding | Reference |

|---|---|---|---|---|

| ¹H | Pyrazole | Solution | C4-H: ~6.37 (t); C3/5-H: ~7.66 (d) | researchgate.net |

| ¹³C | N-H Pyrazoles | Solution & Solid-State | Chemical shifts are sensitive to tautomeric structure | cdnsciencepub.com |

| ¹⁵N | Ag(I) complex of 3,5-bis-trifluoromethyl-1H-pyrazole | Solution | Chemical shifts determined for the first time | nih.gov |

| ¹⁰⁹Ag | Ag(I) complex of 3,5-bis-trifluoromethyl-1H-pyrazole | Solution | Chemical shifts determined for the first time | nih.gov |

| ¹H | [Li(Ph₂pz)(OEt₂)]₂ | Variable-Temp Solution | Peaks coalesce at low temperatures, suggesting dynamic behavior | monash.edu |

| ¹H | Cu-pyrazolate nanojars | Variable-Temp Solution | Spectra recorded over 22–150 °C to study structure | acs.org |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is a rapid and effective method for characterizing pyrazolate compounds. The IR spectrum of pyrazole shows characteristic bands corresponding to N-H, C-H, C=C, and C-N stretching and bending vibrations. rsc.org Upon deprotonation to form the pyrazolate anion and subsequent coordination to a metal ion like sodium, the N-H stretching band (typically broad and found above 3100 cm⁻¹) disappears, which is a key indicator of salt or complex formation.

The vibrations of the pyrazole ring itself are also sensitive to coordination. The C-N stretching vibration of the pyrazole ring, for example, has been identified as an intense band around 1290 cm⁻¹. researchgate.net Shifts in the positions and intensities of these ring vibrations can provide indirect evidence about the coordination mode of the pyrazolate ligand. While IR spectroscopy does not provide the detailed structural map that X-ray diffraction does, it serves as a valuable and routine tool for confirming the presence of the pyrazolate ligand within a compound and verifying the success of a synthetic reaction. monash.edunih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous confirmation of the elemental composition of pyrazolate-containing compounds. Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine m/z to four or more decimal places. researchgate.netresearchgate.net This high degree of precision allows for the calculation of a unique elemental formula.

The capabilities of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), enable the differentiation between compounds that may have the same nominal mass but differ in their elemental makeup. researchgate.netresearchgate.net For a derivative of 1H-Pyrazole, sodium salt, HRMS provides an accurate mass measurement that can be compared against a theoretical mass calculated from the presumed molecular formula. A close match, typically within a few parts per million (ppm), provides high confidence in the assigned structure. nih.gov Furthermore, the enhanced resolution of HRMS allows for the analysis of fragmentation patterns, which can further support the structural elucidation of complex pyrazolate derivatives. researchgate.netresearchgate.net This makes it an invaluable technique for confirming the identity of newly synthesized compounds and identifying impurities. nih.gov

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 190-800 nm). uobabylon.edu.iq For pyrazolate-containing compounds, this technique provides information on the π-electron systems. The absorption of UV or visible radiation promotes electrons from a lower energy ground state to a higher energy excited state. uobabylon.edu.iq

The parent pyrazole molecule exhibits a maximal UV absorption cross-section at 203 nm (σ = 5.44 × 10⁻¹⁸ cm² per molecule). rsc.org When pyrazolate ligands are incorporated into metal complexes, the absorption and emission spectra can shift. For instance, certain platinum complexes with pyrazolate ligands show new absorption bands upon aggregation, and silver complexes featuring dipyridylpyrazole ligands exhibit characteristic bands from the pyrazole moiety that are red-shifted compared to the free ligand. researchgate.netresearchgate.net

Luminescence or emission spectroscopy measures the radiation emitted when a molecule relaxes from an excited electronic state back to the ground state. This provides further insight into the electronic structure. The photophysical properties, including absorption maxima (λ_abs_), emission maxima (λ_em_), and quantum yields, are crucial for understanding the behavior of these compounds in various applications.

Table 1: Spectroscopic Data for Select Pyrazole-Containing Compounds

| Compound Type | λ_abs_ (nm) | λ_em_ (nm) | Solvent/State |

|---|---|---|---|

| Pyrazole (gas phase) | 203 | - | - |

| Dipyridylpyrazole Silver Complex | > 300 | ~ 350 | CH₂Cl₂ |

Note: The data presented is illustrative of typical ranges and values found for pyrazole derivatives and their complexes. rsc.orgresearchgate.netresearchgate.net

Intermolecular Interaction Analysis

The solid-state architecture and macroscopic properties of pyrazolate-containing compounds are governed by a complex network of intermolecular interactions. Understanding these non-covalent forces is essential for crystal engineering and materials design. Hirshfeld surface analysis and the study of hydrogen bonding networks are powerful methods for visualizing and quantifying these interactions.

Hirshfeld Surface Analysis for Supramolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize, explore, and quantify intermolecular interactions within a crystal lattice. researchgate.netscirp.org The Hirshfeld surface is generated based on the electron distribution of a molecule, mapping the regions of close contact with neighboring molecules.

The surface is colored according to a normalized contact distance (d_norm_), where red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white areas represent contacts approximately at the van der Waals distance, and blue regions signify longer contacts. mdpi.com This visual representation provides an immediate picture of the significant intermolecular interactions. nih.gov

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole

| Contact Type | Contribution (%) |

|---|---|

| N···H / H···N | 31.5 |

| N···O / O···N | 18.4 |

| O···H / H···O | 13.4 |

This data demonstrates the predominance of hydrogen bonding and other specific polar interactions in the crystal packing of this pyrazole derivative. nih.gov

Hydrogen Bonding Networks in Pyrazolate Structures

Hydrogen bonds are a crucial directional force in determining the crystal structure of pyrazolate-containing compounds. The pyrazole ring contains both hydrogen bond donors (N-H) and acceptors (the lone pair on the sp²-hybridized nitrogen atom), facilitating the formation of robust networks.

Table 3: Examples of Hydrogen Bond Distances in Pyrazole-Containing Crystals

| Donor (D) | Hydrogen (H) | Acceptor (A) | D···A Distance (Å) |

|---|---|---|---|

| N | H | N | 2.830 - 2.840 |

| N | H | O | 2.889 |

These distances are representative of typical strong (N-H···N, N-H···O) and weaker (C-H···N) hydrogen bonds found in the crystal structures of pyrazole derivatives. nih.govresearchgate.net

Reactivity and Mechanistic Studies Involving the Pyrazolate Anion

Reactivity Profiles of Pyrazolate Anions towards Electrophilic Species

The formation of a pyrazolate anion within a metal complex often generates a coordinatively unsaturated species, primed for reaction with electrophiles. nih.gov The deprotonated nitrogen atom, with its increased s-character lone pair, becomes a nucleophilic center. nih.gov

A notable example involves the reaction of pyrazolato-bridged dinitrosyl iron complexes with carbon dioxide. The pyrazolato-bridged {Fe(NO)₂}⁹ complex 91 can undergo a two-electron reduction to yield the dianionic complex 92 . Subsequent exposure to the electrophile carbon dioxide results in a nucleophilic attack by the pyrazolato ligand, leading to the formation of a mononuclear CO₂ adduct, 93 . This reaction demonstrates the capacity of the pyrazolate ligand to engage in bond formation with electrophiles, a process that can be part of a larger synthetic cycle. For instance, the addition of calcium triflate to adduct 93 regenerates the original dinuclear complex 91 and produces calcium oxalate, suggesting a calcium-assisted electron transfer and bimolecular coupling. nih.gov

Table 1: Reaction of Reduced Pyrazolato-Bridged Complex with CO₂ This table visualizes the reaction sequence described in the text.

| Reactant | Reagent | Product | Description |

| {Fe(NO)₂}⁹ Complex 91 | 2e⁻ Reduction | Dianionic Complex 92 | The pyrazolato-bridged complex is reduced. |

| Dianionic Complex 92 | Carbon Dioxide (CO₂) | Mononuclear CO₂ Adduct 93 | The pyrazolato ligand acts as a nucleophile, attacking the electrophilic CO₂. |

| Mononuclear CO₂ Adduct 93 | Calcium Triflate | Dinuclear Complex 91 + Calcium Oxalate | The original dinuclear complex is regenerated in a calcium-assisted step. |

This reactivity highlights the dual role of the pyrazolate ligand: it serves as a structural bridge between metal centers and as a reactive site for transformations involving electrophilic species.

Ligand Scrambling and Dynamic Equilibria in Pyrazolate Metal Systems

While some pyrazolate systems are highly stable, others exhibit dynamic behavior in solution, including ligand exchange and scrambling. Studies on trinuclear gold(I) pyrazolate complexes, Au₃(Pz)₃, reveal that these systems can be surprisingly inert, with ligand exchange reactions requiring several days to reach thermodynamic equilibrium at room temperature. rsc.orgrsc.org

For example, mixing two different homoleptic trimers, Au₃(Pzᴾʰ)₃ and Au₃(Pzᴾʳ)₃, in solution leads to a very slow ligand scrambling process. After over 200 hours, only a small percentage of the starting material converts into the heteroleptic complexes Au₃(Pzᴾʰ)₂(Pzᴾʳ) and Au₃(Pzᴾʰ)(Pzᴾʳ)₂. rsc.org

However, this slow exchange can be significantly accelerated. It was discovered that free pyrazole (B372694) ligands act as potent catalysts for both ligand exchange and scrambling reactions in these gold(I) systems. rsc.orgrsc.org When a catalytic amount of a free pyrazole such as H-Pzᴾʰ is added to the mixture of trimers, the rate of conversion to the scrambled products increases dramatically. rsc.org This suggests a mechanism where the free pyrazole facilitates the breaking and forming of the gold-pyrazolate bonds. This catalytic effect can also be autocatalytic; for instance, when replacing diisopropylpyrazolato ligands with bis(trifluoromethyl)pyrazolato ligands, a sigmoidal rate profile is observed, indicating that the product of the exchange (a free pyrazole) catalyzes the reaction itself. rsc.orgrsc.org This contrasts with related copper(I) and silver(I) pyrazolate complexes, which are known to form rapid dynamic equilibria in solution. rsc.orgresearchgate.net

Table 2: Catalysis of Ligand Scrambling in Au₃(Pz)₃ Systems This table summarizes the effect of catalysts on the ligand scrambling reaction between Au₃(Pzᴾʰ)₃ and Au₃(Pzᴾʳ)₃.

| Condition | Catalyst | Conversion of Au₃(Pzᴾʰ)₃ (after 208 h) |

|---|---|---|

| No Catalyst | None | ~6.5% |

| Catalyzed | 30 mol% H-Pzᴾʰ | ~32% |

This dynamic behavior is crucial for the application of these complexes in constitutional dynamic chemistry and the self-assembly of complex supramolecular structures. rsc.org

Deprotonation-Induced Structural and Reactive Changes in Protic Pyrazole Complexes

The deprotonation of a coordinated pyrazole ligand to form a pyrazolate is not merely a change in charge but a significant structural and electronic event that can trigger further reactivity. nih.gov Coordination to a Lewis acidic metal center increases the Brønsted acidity of the pyrazole's N-H proton, facilitating its removal. nih.gov

Upon deprotonation, the coordination mode switches from a dative L-type bond to a covalent X-type bond. nih.gov This change is accompanied by distinct structural alterations within the pyrazole ring itself. X-ray crystallographic analysis reveals that the deprotonated pyrazolato ring features a smaller Nα-Nβ-C angle compared to its protonated counterpart. This has been attributed to an increase in the s-character of the lone pair electrons on the deprotonated nitrogen atom. nih.gov

These structural and electronic changes can dramatically alter the complex's reactivity. In some cases, deprotonation can lead to unexpected rearrangements or fragmentation. For example, while deprotonation of a square-planar nickel(II) complex bearing a PNN pincer-type pyrazole ligand (63 ) proceeds as expected to form the corresponding pyrazolato complex (64 ), a similar SNN pincer complex (66 ) undergoes P-C bond cleavage upon deprotonation, resulting in a completely different pyrazole complex (67 ) with a trigonal bipyramidal geometry. nih.gov This demonstrates that the electronic effects induced by deprotonation can be transmitted through the ligand framework to activate otherwise stable bonds. nih.gov

Metal-Ligand Cooperative Reactivities in Pyrazolate Systems

The interplay between the metal center and the pyrazole/pyrazolate ligand is a prime example of metal-ligand cooperation. The proton-responsive nature of the N-H group allows the ligand to actively participate in bond activation and catalysis, rather than acting as a passive spectator. nih.govmdpi.com The deprotonation/protonation cycle at the pyrazole nitrogen, β to the metal, can be coupled with ligand association/dissociation at the metal center. nih.gov

This bifunctional mechanism enables the activation of substrates. A coordinatively unsaturated pyrazolato complex, formed via deprotonation and loss of a ligand, can activate a substrate. The subsequent protonation of the pyrazolato ligand by another substrate molecule can then regenerate the initial protic pyrazole complex, completing a catalytic cycle. nih.gov This type of cooperativity has been explored in various transformations, including transfer hydrogenation catalysis. nih.govnih.gov

In a series of first-row transition metal complexes bearing a pyridine(dipyrazole) ligand, metal-ligand cooperativity was shown to be essential for the capture and activation of hydrazine (B178648) (N₂H₄). nih.gov While tethered Lewis acids on the ligand are required to initially bind the hydrazine, the identity of the metal center dictates whether subsequent N-N bond scission can occur. nih.gov This highlights how the properties of both the metal and the pyrazolate-containing ligand must be finely tuned to achieve the desired cooperative reactivity.

Reductive N-N Bond Cleavage and Metallacycle Formation

While pyrazoles are often formed via N-N bond formation, pyrazolate ligands can also participate in reactions involving N-N bond cleavage, particularly in the context of reducing nitrogenous substrates like hydrazine. Metal-ligand cooperation is central to this reactivity. nih.gov

In a system featuring a pyridine(dipyrazole) ligand complexed to various first-row transition metals, the cooperative capture of hydrazine between the metal center and tethered borane (B79455) Lewis acids in the ligand's secondary sphere is the initial step. nih.gov Following this capture, the identity of the metal determines if the N-N bond can be cleaved. This process can lead to the formation of stable metal-amido species, effectively transforming the hydrazine into two coordinated amido ligands. nih.gov

This reactivity is inspired by biological nitrogen fixation, where metalloenzymes manage the multi-electron reduction of N₂. nih.gov Synthetic systems using pyrazolate-containing ligands aim to mimic this function, where the ligand framework assists the metal in breaking down nitrogenous compounds. The cleavage of the N-N bond is a critical step that can lead to the formation of new metallacycles or binuclear complexes bridged by the resulting nitrogen fragments. While direct reductive cleavage of the pyrazolate N-N bond itself is less common, the pyrazolate framework is integral to the reactivity of coordinated substrates possessing N-N bonds. nih.gov

Interconversion Mechanisms in Trinuclear Copper(II)-Pyrazolato Complexes

Trinuclear copper(II) complexes featuring a [Cu₃(μ₃-OH)(μ-pz)₃]²⁺ core are significant synthetic analogues for the active sites of multicopper oxidases. rsc.orgtorvergata.it These complexes exhibit rich structural diversity and reactivity, often involving interconversion between different forms.

The spontaneous self-assembly of a trinuclear triangular copper complex, [Cu₃(μ₃-OH)(μ-pz)₃(MeCOO)₂(Hpz)] (1 ), can be achieved by simply reacting copper(II) acetate (B1210297) with pyrazole. torvergata.it This complex can then undergo further reactions, demonstrating the lability of the terminal ligands and the robustness of the trinuclear pyrazolate core. For instance, complex 1 reacts with sodium methoxide (B1231860) to sequentially replace the terminal acetate ligands with methoxide ions, forming [Cu₃(μ₃-OH)(μ-pz)₃(MeCOO)(MeO)(Hpz)] (2 ) and subsequently [Cu₃(μ₃-OH)(μ-pz)₃(MeO)₂(Hpz)] (3 ). torvergata.it

These trinuclear clusters are relevant to the catalytic cycle of multicopper oxidases, which involves the interconversion of different oxidized states. In the enzymes, a fully oxidized "native intermediate" (NI), believed to have a μ₃-oxo bridge, slowly decays to a "resting" form where a hydroxide (B78521) is terminally bound to one copper center. nih.gov The study of synthetic pyrazolato complexes helps to elucidate the mechanisms of these interconversions. The pyrazolate ligands provide a stable yet flexible framework that supports the trinuclear core while allowing for changes in the coordination environment and bridging ligands, mimicking the complex processes observed in biological systems. rsc.orgnih.gov

Computational Chemistry Applications in Pyrazolate Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyrazolate systems due to its favorable balance between accuracy and computational cost.

DFT calculations are instrumental in elucidating the electronic structure of pyrazolate ligands and their complexes. These calculations provide detailed information about molecular orbitals, electron density distribution, and the nature of chemical bonds. For the pyrazolate anion, DFT studies reveal the distribution of the negative charge across the N-N moiety and the aromatic ring, which is crucial for understanding its coordination behavior.

In complexes, the interaction between the pyrazolate ligand and a metal center, such as sodium, can be thoroughly analyzed. DFT can quantify the degree of covalent or ionic character in the metal-ligand bond. For instance, in various metal-pyrazolate complexes, the pyrazole (B372694) ligands are found to be strongly aromatic. nih.gov The electronic properties of these complexes, including their stability and reactivity, are largely governed by the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Table 1: Illustrative Frontier Orbital Energies for a Pyrazolate System Calculated via DFT

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily localized on the pyrazolate ring, indicating susceptibility to nucleophilic attack. |

| HOMO | -6.8 | Predominantly located on the nitrogen atoms, highlighting the region of electron donation. |

| HOMO-LUMO Gap | 5.3 | Suggests high kinetic stability. |

Note: This table is illustrative and provides representative values for a generic pyrazolate system to demonstrate the type of data obtained from DFT calculations.

A significant application of DFT in pyrazolate research is the geometry optimization of metallacycles. These calculations determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.orgyoutube.com For metallacycles formed by pyrazolate ligands and metal ions, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govnih.gov

Computational studies on metallacycles formed by pyrazolate ligands with coinage metals have shown that DFT, using functionals like M06-2X, can effectively model their structures and relative stabilities. nih.govnih.gov The calculations can compare the energies of different ring sizes (e.g., dimers, trimers, tetramers) to predict the most favorable assembly. nih.govnih.gov For instance, theoretical studies can explore the stability of planar versus folded conformations of these metallacycles. nih.gov While specific studies focusing solely on sodium pyrazolate metallacycles are less common, the principles derived from studies with other monovalent cations are largely applicable. The stability of these structures is analyzed by comparing their total electronic energies, with lower energies indicating greater stability.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. By calculating the energies of reactants, transition states, and products, a complete reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics.

In the context of pyrazolate chemistry, DFT can be used to investigate various reactions, such as nucleophilic substitution or coordination reactions involving the pyrazolate anion. While specific DFT studies on the reaction mechanisms of 1H-Pyrazole, sodium salt are not extensively documented in readily available literature, the methodology is well-established. For example, in the broader field of pyrazole chemistry, DFT has been employed to understand the regioselectivity of pyrazole formation and other complex reaction pathways. researchgate.net Computational analysis can help to identify key intermediates and transition states that are often difficult to detect experimentally. researchgate.net

Advanced Computational Approaches

Beyond standard DFT calculations, more advanced computational methods provide deeper insights into specific properties of pyrazolate systems.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their electronically excited states. schrodinger.commedium.com This makes it a valuable tool for predicting and interpreting spectroscopic data, particularly UV-Vis absorption spectra. researchgate.netmdpi.comgaussian.com The method calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption. schrodinger.comgaussian.com

For pyrazolate-containing compounds, TD-DFT can predict the electronic transitions responsible for their observed colors. nih.gov For instance, a prominent absorption peak can be assigned to a specific electronic transition, such as a π → π* transition within the pyrazole ring. nih.gov Although detailed TD-DFT studies on this compound are not widely published, the methodology allows for the theoretical prediction of its UV-Vis spectrum, which can be correlated with experimental measurements. eurjchem.com

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for a Pyrazolate System

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 251 | 0.15 | HOMO → LUMO+1 (π → π) |

| S0 → S2 | 220 | 0.08 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 198 | 0.25 | HOMO → LUMO+2 (π → π*) |

Note: This table is for illustrative purposes to show the type of data generated by TD-DFT calculations and does not represent experimentally verified values for this compound.

The aromaticity of the pyrazolate ring is a key feature influencing its chemical and physical properties. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic molecule. nih.gov It involves placing a "ghost" atom, typically at the geometric center of the ring, and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity. beilstein-journals.org

NICS calculations have been applied to pyrazole and its derivatives to assess their aromatic character. researchgate.net Studies on pyrazolate ligands within metal complexes have shown that the pyrazole rings are strongly aromatic. nih.gov The magnitude of the NICS value can be correlated with the degree of aromaticity. For more robust assessments, NICS values are often calculated at a certain distance above the plane of the ring (e.g., NICS(1)) to minimize the influence of local σ-bond contributions. nih.gov The NICS(0) and NICS(1) values for pyrazole rings are typically large and negative. mdpi.com

Ab Initio Calculations (e.g., MP2 level) for Coordination Preferences and Stabilities

Ab initio calculations, which are based on the fundamental principles of quantum mechanics without the use of experimental data, are instrumental in determining the electronic structure, geometry, and stability of chemical systems. The Møller-Plesset perturbation theory of the second order (MP2) is a widely used ab initio method that provides a good balance between accuracy and computational cost for studying electron correlation effects, which are crucial for describing non-covalent interactions and coordination bonds.

Research employing MP2 level theory has been pivotal in understanding the coordination preferences of the pyrazolate anion with metal ions. Studies on alkali metal pyrazolates have shown good agreement between MP2 calculations and experimental structures, validating the coordination preferences of the pyrazolato ligand with specific alkali ions. researchgate.net

In more complex systems, such as trinuclear pyrazolate complexes with coinage metals (Cu, Ag, Au), MP2 calculations have been used to study their geometry, energy, and electronic properties. mdpi.comproquest.comnih.gov For isolated trinuclear complexes, (Pz-M)₃ where M = Cu, Ag, and Au, optimizations at the MP2 level revealed a D₃h symmetry. mdpi.comproquest.com The calculated metal-nitrogen (M-N) distances in these model systems provide fundamental data on the coordination environment. mdpi.comproquest.com

Table 1: Calculated M-N Distances in (Pz-M)₃ Complexes at MP2 Level

| Metal (M) | M-N Distance (Å) |

|---|---|

| Copper (Cu) | 1.817 |

| Silver (Ag) | 2.039 |

| Gold (Au) | 1.970 |

Data sourced from computational studies on trinuclear pyrazolate complexes. mdpi.comproquest.com

Furthermore, MP2 theory has been applied to investigate the interaction between these trinuclear pyrazolate complexes and various anions. mdpi.comproquest.comnih.gov These studies explored different modes of interaction, including apical and planar configurations, revealing that the strength of the interaction is highly dependent on the specific metal and anion involved. mdpi.comproquest.com Such calculations are crucial for understanding the stability of these supramolecular assemblies and their potential for anion recognition. mdpi.com The findings indicated that stable minima structures exist, suggesting that these pyrazolate complexes can hold multiple anions simultaneously. mdpi.comproquest.comnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.net This method is widely used in drug discovery to screen potential inhibitors and understand their binding mechanisms at the active site of a biological target. researchgate.net While studies may not focus exclusively on this compound, research on pyrazole derivatives provides significant insight into the ligand-target interactions facilitated by the core pyrazole scaffold.

Docking studies have shown that pyrazole derivatives are potential inhibitors for a variety of protein targets, including receptor tyrosine kinases and protein kinases, which are implicated in cancer and other diseases. researchgate.netnih.gov These simulations reveal that pyrazole-containing ligands can fit deeply within the binding pocket of target proteins, forming key interactions such as hydrogen bonds and van der Waals contacts. researchgate.netnih.gov

For example, molecular docking of pyrazole derivatives into the active sites of enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrase has been performed to evaluate their binding affinity. proquest.comnih.gov The results are often quantified by a docking score or binding energy, which estimates the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more stable complex and potentially higher inhibitory activity. researchgate.net

Table 2: Example Docking Scores of Pyrazole Derivatives with Protein Targets

| Compound Class | Protein Target | PDB ID | Example Binding Energy (kcal/mol) |

|---|---|---|---|

| Pyrazole-thiadiazole derivative | VEGFR-2 | 2QU5 | -10.09 |

| Pyrazole-carboxamide derivative | CDK2 | 2VTO | -10.35 |

| Dihydropyrazole derivative | COX-2 | 3LN1 | -9.434 |

Note: These values are illustrative and sourced from studies on various pyrazole derivatives to demonstrate the application of molecular docking. researchgate.netnih.govproquest.com

The interactions identified in these simulations are critical for understanding structure-activity relationships. Common interactions for the pyrazole core include hydrogen bonding involving the pyrazole nitrogen atoms and pi-stacking or hydrophobic interactions involving the aromatic ring. nih.govmdpi.com For instance, in studies targeting carbonic anhydrase, the sulfonamide moiety common in many inhibitors, including some pyrazole derivatives, was shown to interact with the Zn²⁺ ion in the enzyme's active site, a crucial interaction for inhibition. nih.gov Molecular dynamics simulations are often used in conjunction with docking to assess the stability of the predicted ligand-protein complexes over time. nih.govmdpi.com

Catalytic Functions of Pyrazolate Based Metal Complexes

Homogeneous Catalysis Utilizing Pyrazolate Ligands

In homogeneous catalysis, pyrazolate ligands are integral to the structure and reactivity of soluble metal complexes. They can stabilize different oxidation states of the metal center, facilitate substrate activation, and participate directly in the catalytic cycle through proton transfer or by modifying the steric and electronic environment of the metal.

Oxidation Reactions Catalyzed by Pyrazolate Metal Complexes

Pyrazolate-ligated metal complexes have demonstrated notable efficacy in catalyzing oxidation reactions. The pyrazolate bridge can mediate electronic communication between metal centers in multinuclear complexes, which is often crucial for multi-electron redox processes.

Dimeric copper(II) complexes formulated from pyrazole (B372694) derivatives serve as effective catalysts for the oxidation of both primary and secondary alcohols. tandfonline.com Utilizing hydrogen peroxide as a green oxidant in an aqueous medium, these complexes show high product selectivity. tandfonline.com For instance, the oxidation of secondary alcohols yields ketones with over 92% selectivity, while primary alcohols are predominantly converted to carboxylic acids. tandfonline.com

Table 1: Performance of Pyrazolate-Copper(II) Complexes in Alcohol Oxidation

| Substrate | Catalyst Type | Major Product | Product Selectivity |

|---|---|---|---|

| Secondary Alcohols | Dimeric Copper(II)-Pyrazolate | Ketones | >92% |

| Primary Alcohols | Dimeric Copper(II)-Pyrazolate | Carboxylic Acids | 48-90% |

Transfer Hydrogenation Processes with Pyrazolate-Manganese Catalysts

Manganese, an earth-abundant metal, has emerged as a promising candidate for sustainable catalysis. Pyrazole-based ligands are crucial in developing manganese complexes for transfer hydrogenation, a process that involves the transfer of hydrogen from a donor molecule (like isopropanol) to a substrate.

Ruthenium complexes bearing pyrazole ligands have been shown to be active in the transfer hydrogenation of ketones. uva.nlnih.gov Theoretical and experimental studies suggest that the catalytic cycle involves the deprotonation of the pyrazole N-H group to form a pyrazolate intermediate. nih.gov This metal-ligand cooperation, where the pyrazolate ligand participates in proton transfer, is key to the catalytic activity. nih.gov

More recently, manganese complexes with pyridyl-pyrazole ligands have been investigated for the transfer hydrogenation of various substrates. bohrium.combohrium.com DFT calculations and kinetic data reveal that the pyrazole-containing ligands are deprotonated during the catalytic cycle, meaning the active catalyst is a pyrazolate-manganese species. researcher.life This deprotonation allows the ligand to modulate the charge at the metal center, enhancing the catalyst's activity in the hydrogen transfer step. researcher.life These catalysts have been successfully applied to the reduction of ketones, aldimines, and N-heterocycles. bohrium.combohrium.comx-mol.com

Table 2: Examples of Pyrazolate-Manganese Catalyzed Transfer Hydrogenation

| Catalyst Precursor Ligand | Metal Center | Substrate Class | Key Mechanistic Feature |

|---|---|---|---|

| Pyridyl-pyrazole | Manganese(I) | Ketones, Aldimines | In-situ deprotonation to pyrazolate |

| P-N Chelate Protic Pyrazole | Ruthenium(II) | Acetophenone, Nitriles, Alkenes | Metal-ligand cooperation via pyrazolate intermediate |

| Triazine-based Pincer | Manganese | N-heteroarenes | Outer sphere hydrogenation mechanism |

Palladium-Catalyzed Organic Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. Pyrazolate ligands have been employed to stabilize palladium catalysts and enhance their performance in various transformations. Symmetrical bis-pyrazolyl and hybrid imidazolyl-pyrazolyl ligands have proven to be highly effective in the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with aryl boronic acids.

Dinuclear palladium(II) complexes with pyrazolate bridges have been synthesized and characterized. These "paddlewheel" type structures are the first of their kind and demonstrate the versatility of the pyrazolate ligand in organometallic chemistry. The stability and reactivity of these complexes make them promising for catalytic applications.

Heterogeneous Catalysis with Pyrazolate-Derived Materials

Pyrazolate ligands are not only used in soluble molecular catalysts but are also fundamental building blocks for solid-state, heterogeneous catalysts. Their ability to form robust, multidimensional networks with metal ions is key to the development of materials like Metal-Organic Frameworks (MOFs).

Metal-Organic Frameworks (MOFs) as Catalytic Platforms

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazolate-based MOFs are a subclass known for their exceptional chemical and thermal stability, which is a critical attribute for reusable heterogeneous catalysts.

Several pyrazolate-based MOFs have been designed for catalysis. For example, PCN-300 is a copper-pyrazolate MOF that exhibits outstanding stability in aqueous solutions across a wide pH range (1 to 14). It acts as a highly active and recyclable heterogeneous catalyst for cross-dehydrogenative coupling reactions to form C-O bonds, outperforming homogeneous copper-porphyrin catalysts. Another example, BUT-33, is a mesoporous Ni(II)-pyrazolate MOF that shows remarkable chemical stability and excellent catalytic performance in carbon-carbon coupling reactions. The defined porous structure and accessible metal sites within these MOFs are responsible for their high catalytic efficiency.

The stability of these frameworks is often attributed to the strong coordination bonds between the metal centers (e.g., Cu, Ni, Co) and the pyrazolate ligands. This robustness allows them to function under conditions that would degrade many other catalytic materials.

Table 3: Catalytic Applications of Pyrazolate-Based MOFs

| MOF Name | Metal Center(s) | Key Structural Feature | Catalytic Application |

|---|---|---|---|

| PCN-300 | Copper | 1D open channels, high stability | Dehydrogenative C-O cross-coupling |

| BUT-33 | Nickel(II) | Mesoporous, stable in base/Grignard | Carbon-carbon coupling reactions |

| MFU-1 | Cobalt(II) | Hydrolytically stable | Oxidation with tert-butyl hydroperoxide |

| BUT-124(Co) | Cobalt | [Co4Pz8] clusters, 3D framework | Oxygen Evolution Reaction (OER) |

Applications in Oxygen Evolution Reactions

The oxygen evolution reaction (OER) is a critical process in water splitting for hydrogen production and in rechargeable metal-air batteries. It is an electrochemically demanding reaction that requires efficient and robust catalysts. Pyrazolate-based MOFs have emerged as promising electrocatalysts for OER due to their high density of well-defined, redox-active metal centers and porous structures that facilitate mass transport.

A cobalt-based pyrazolate MOF, BUT-124(Co), has demonstrated high catalytic activity for OER. It achieves a competitive overpotential of 393 mV at a current density of 10 mA cm⁻² and shows remarkable long-term stability in alkaline solutions, surpassing many benchmark catalysts. The intrinsic activity of the cobalt centers, arranged within the stable pyrazolate framework, is key to its performance. The porous nature of MOFs allows for efficient diffusion of reactants and products, while the robust pyrazolate coordination prevents the degradation of the catalyst under harsh oxidative conditions.

Emerging Applications in Advanced Materials Science

Pyrazolate-Based Chemosensors for Chemical and Biological Sensing